

Toxicological Profile of Icaridin: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025



Introduction

Icaridin, also known as P**icaridin**, is a widely used insect repellent active ingredient belonging to the piperidine chemical family.[1] Its broad-spectrum efficacy against various arthropods, coupled with a favorable safety profile, has led to its global adoption in topical repellent formulations.[1][2] This technical guide provides an in-depth overview of the toxicological profile of **Icaridin**, designed for researchers, scientists, and drug development professionals. The information presented herein is a synthesis of data from regulatory assessments, peer-reviewed literature, and public health evaluations.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The systemic exposure to **Icaridin** following dermal application is low. Toxicokinetic studies in rats have demonstrated that dermal absorption is rapid, with maximum plasma concentrations reached within 6 to 8 hours of application.[3] The absorbed **Icaridin** is extensively metabolized and rapidly excreted, primarily in the urine.[4][5] There is no evidence of bioaccumulation in tissues.[5]

A human study involving dermal application of both neat and 15% **Icaridin** in ethanol showed that the absorbed amount is low.[3] The primary metabolic pathways for **Icaridin** in rats involve oxidative demethylation and cleavage of the carbon-nitrogen bond between the thiazolylmethyl



and nitroguanidine moieties.[5] The parent compound and its metabolites are then efficiently eliminated from the body.[4]

Acute Toxicity

Icaridin exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure in laboratory animals.[3]

Table 1: Acute Toxicity of Technical Grade Icaridin

Route of Exposure	Species	Endpoint	Value	Classificati on	Reference
Oral	Rat	LD50	4743 mg/kg bw (approximate)	Low Toxicity	[6]
Dermal	Rat	LD50	> 5000 mg/kg bw	Low Toxicity	[3]
Inhalation	Rat	LC50	> 5.2 mg/L	Low Toxicity	[3]

Irritation and Sensitization

Icaridin is considered to be minimally irritating to the skin and moderately irritating to the eyes.

[3] It is not a skin sensitizer.[3]

Table 2: Dermal and Ocular Irritation of Icaridin



Study Type	Species	Observation	Classification	Reference
Dermal Irritation	Rabbit	Minimally irritating to non-irritating	Non-irritant	[3]
Eye Irritation	Rabbit	Moderately irritating	Irritant	[3]
Dermal Sensitization	Guinea Pig	Not a sensitizer	Non-sensitizer	[3]

Sub-chronic and Chronic Toxicity

Repeated dose studies in animals have primarily identified the liver and kidneys as target organs for **Icaridin** toxicity, though these effects were observed at doses significantly higher than those expected from normal human use.[3]

In a sub-chronic dermal exposure study in rats, effects such as slight increases in liver size, chronic kidney inflammation, and hyalinosis in the kidneys were observed at a dose of 500 mg/kg/day for 90 days. The No-Observed-Adverse-Effect-Level (NOAEL) for systemic sub-chronic dermal effects was established at 200 mg/kg/day.[7] A chronic dermal toxicity study in beagle dogs for one year showed no adverse effects at any dose tested, with a NOEL of 200 mg/kg/day.[7]

A two-year dermal carcinogenicity study in rats found no evidence of compound-induced neoplasia.[8] Non-neoplastic effects were limited to acanthosis and/or hyperkeratosis at the application site and cystic degeneration of the liver in males at the highest dose (200 mg/kg bw/day).[8]

Table 3: Sub-chronic and Chronic Toxicity Endpoints for Icaridin



Study Type	Species	Route	Duratio n	NOAEL/ NOEL	LOAEL	Key Finding s	Referen ce
Sub- chronic Oral	Rat	Oral	90 days	80 mg/kg bw/d	-	Not specified	[6]
Sub- chronic Dermal	Rat	Dermal	90 days	200 mg/kg/da y	500 mg/kg/da y	Increase d liver size, chronic kidney inflamma tion, hyalinosi s	[7]
Chronic Dermal	Beagle Dog	Dermal	1 year	200 mg/kg/da y	-	No adverse effects	[7]
Chronic/ Carcinog enicity	Rat	Dermal	2 years	100 mg/kg bw/day	200 mg/kg bw/day	Cystic degenera tion of the liver (males)	[4][8]

Genotoxicity and Mutagenicity

Icaridin has been evaluated in a battery of genotoxicity assays and has not been found to damage genetic material.[1][3]

While specific details of all conducted studies are not publicly available in a consolidated manner, the general conclusion from regulatory agencies is that **Icaridin** is not genotoxic.[3] In vitro experiments have reportedly shown that **Icaridin** administration did not lead to an increased incidence of cells exhibiting chromatid or chromosomal aberrations.[4]





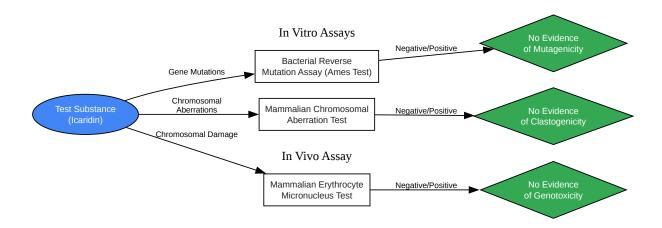


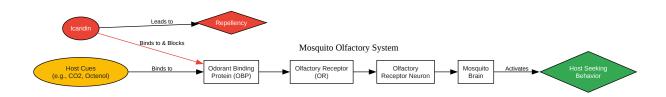
Experimental Protocols: A General Overview of Genotoxicity Assays

Standard genotoxicity testing batteries typically include the following assays to assess different endpoints:

- Bacterial Reverse Mutation Assay (Ames Test): This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli to detect gene mutations (point mutations and frameshift mutations). The test substance is incubated with the bacterial strains, with and without metabolic activation (S9 mix), and the number of revertant colonies is counted.[9]
- In Vitro Mammalian Chromosomal Aberration Test: This assay evaluates the potential of a
 substance to induce structural chromosomal abnormalities in cultured mammalian cells (e.g.,
 Chinese hamster ovary (CHO) cells, human lymphocytes). Cells are exposed to the test
 substance, and metaphase cells are examined for chromosomal damage.[10]
- In Vivo Mammalian Erythrocyte Micronucleus Test: This in vivo assay assesses
 chromosomal damage or damage to the mitotic apparatus in the bone marrow of rodents.
 Animals are treated with the test substance, and immature erythrocytes are analyzed for the
 presence of micronuclei, which are small nuclei that form from chromosome fragments or
 whole chromosomes that are not incorporated into the main nucleus during cell division.







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- To cite this document: BenchChem. [Toxicological Profile of Icaridin: A Technical Guide for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674257#toxicological-profile-of-icaridin-for-research-applications]

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